8-Amino-1-naphthoic acid 8-Amino-1-naphthoic acid
Brand Name: Vulcanchem
CAS No.: 129-02-2
VCID: VC20984243
InChI: InChI=1S/C11H9NO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,12H2,(H,13,14)
SMILES: C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)N
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol

8-Amino-1-naphthoic acid

CAS No.: 129-02-2

Cat. No.: VC20984243

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

8-Amino-1-naphthoic acid - 129-02-2

Specification

CAS No. 129-02-2
Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
IUPAC Name 8-aminonaphthalene-1-carboxylic acid
Standard InChI InChI=1S/C11H9NO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,12H2,(H,13,14)
Standard InChI Key OXTCGCGDPOLJDV-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)N
Canonical SMILES C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)N

Introduction

Chemical Identity and Physical Properties

8-Amino-1-naphthoic acid (CAS: 129-02-2) is an aromatic compound with the molecular formula C₁₁H₉NO₂. It represents an important class of bifunctional naphthalene derivatives where the positioning of functional groups at the peri positions (1,8) creates unique chemical reactivity.

The compound's physical and chemical properties are summarized in Table 1, which combines data from multiple sources.

Table 1: Physical and Chemical Properties of 8-Amino-1-naphthoic acid

PropertyValue
CAS Number129-02-2
IUPAC Name8-aminonaphthalene-1-carboxylic acid
Molecular FormulaC₁₁H₉NO₂
Molecular Weight187.19 g/mol
Physical AppearanceNeedle crystals
Density1.352±0.06 g/cm³ (Predicted)
Boiling Point447.5±20.0 °C
pKa1.67±0.10 (Predicted)
Flash Point224.5±21.8 °C
Refractive Index1.731
Storage ConditionRoom Temperature

The compound exists as needle-like crystals under standard conditions . Its structure combines the naphthalene backbone with strategically positioned functional groups, where the amino and carboxylic acid moieties create interesting electronic and steric effects due to their proximity.

Additional identification parameters include its InChI (InChI=1S/C11H9NO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,12H2,(H,13,14)) and SMILES notation (C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)N), which precisely define its molecular structure for database purposes .

Synthesis Methods and Manufacturing Processes

Several synthetic approaches have been developed for producing 8-Amino-1-naphthoic acid, each with distinct advantages depending on available starting materials and desired scale of production.

Naphthalenesulfonic Acid Route

This pathway involves a multi-step process starting from naphthalene:

  • Conversion of naphthalene to peri-acid (a naphthalene sulfonic acid derivative)

  • Transformation of peri-acid to 1-amino-8-naphthalene sulfonic acid

  • Hydrolysis to yield the target compound

This method represents one of the classical approaches to obtaining the compound in laboratory settings .

Phosgenation Method

An alternative synthetic strategy involves:

  • Conversion of naphthalene to 1-naphthylamine

  • Transformation of 1-naphthylamine to 1-naphthalene isocyanate via phosgenation

  • Controlled hydrolysis of the isocyanate intermediate

This method offers different selectivity patterns compared to the sulfonic acid route, potentially providing higher purity in certain production contexts .

Naphthalene Anhydride Method

This approach has gained favor in industrial settings due to its process efficiency:

  • Preparation of naphthalene anhydride from acenaphthene through air-catalyzed oxidation

  • Oxidation and rearrangement to form 1,8-naphthalene lactam

  • Hydrolysis to produce the target compound

This method is particularly valued for its "simple process, saving raw materials and low cost" advantages in industrial applications . The streamlined nature of this process makes it suitable for larger-scale production scenarios.

Ammonia Treatment Method

A direct conversion approach involves:

  • Dissolution of 8-bromo-1-naphthoic acid in 30% ammonia

  • Heating under pressure at elevated temperatures (typically around 100°C) for 2-5 hours

  • Product isolation through selective pH manipulation

This reaction can yield either 8-Amino-1-naphthoic acid or naphthostyril depending on the post-reaction workup. For obtaining the amino acid derivative, the reaction mixture is treated with diluted sodium hydroxide followed by acidification with acetic acid . The process demonstrates excellent efficiency, with reported yields of 90-97% of theoretical values.

Chemical Reactivity and Structural Features

The chemical behavior of 8-Amino-1-naphthoic acid is heavily influenced by its unique structural arrangement, particularly the peri relationship between the amino and carboxyl groups.

Peri Interactions

In naphthalene chemistry, substituents at positions 1 and 8 (the peri positions) experience unusual proximity effects due to the rigid geometry of the naphthalene scaffold. In 8-Amino-1-naphthoic acid, these interactions create distinctive reactivity patterns .

The distance between peri substituents in naphthalene (approximately 2.4-2.5 Å) is significantly less than the sum of their van der Waals radii, creating substantial steric and electronic interactions. These interactions can manifest as:

These proximity effects make 8-Amino-1-naphthoic acid particularly interesting for studying fundamental concepts in physical organic chemistry.

Conversion to Naphthostyril

One of the characteristic reactions of 8-Amino-1-naphthoic acid is its facile conversion to naphthostyril through intramolecular cyclization. This process involves nucleophilic attack of the amino group on the carbonyl carbon, forming a lactam structure .

The reaction proceeds readily under acidic conditions, with the cyclized product forming yellow-greenish acicular crystals with a melting point of approximately 179-181°C. This transformation represents an important pathway in the compound's reaction network and demonstrates the reactivity consequences of the peri arrangement.

Industrial Applications and Practical Uses

8-Amino-1-naphthoic acid serves several important functions in industrial chemistry, with applications spanning multiple sectors.

Dye Chemistry Applications

The compound functions primarily as a key intermediate in dye synthesis, contributing to the production of:

  • Brilliant Orange RK - a commercial azo dye used in textile coloration

  • Reduction ash BG - employed in specialized dyeing applications

  • Various anthracene-based colorants

Its role in these processes stems from its ability to undergo coupling reactions and structural modifications while maintaining chromophoric properties in the resulting molecules.

Organic Synthesis Building Block

Beyond dye applications, 8-Amino-1-naphthoic acid serves as a versatile building block in organic synthesis, particularly for the construction of:

  • Extended aromatic systems

  • Heterocyclic compounds via cyclization reactions

  • Functionalized naphthalene derivatives for specialty applications

The bifunctional nature of the molecule, featuring both nucleophilic (amino) and electrophilic (carboxyl) sites, makes it particularly valuable in the synthesis of complex organic structures .

Comparison with Related Compounds

Understanding 8-Amino-1-naphthoic acid in context requires comparison with structurally related compounds that share similar features but exhibit different properties and applications.

Comparison with Positional Isomers

The positional isomer 8-Amino-2-naphthoic acid (CAS: 5043-19-6) provides an informative comparison point, as the shift in the carboxyl group position significantly alters chemical behavior.

Table 2: Comparison between 8-Amino-1-naphthoic acid and 8-Amino-2-naphthoic acid

Feature8-Amino-1-naphthoic acid8-Amino-2-naphthoic acid
CAS Number129-02-25043-19-6
Positional RelationshipPeri (1,8) arrangementNon-peri arrangement
Strain EnergyHigher (due to peri interaction)Lower
Primary ApplicationsDye intermediatesFluorescent probes, potential therapeutic applications
Synthesis MethodsMultiple routes including naphthalenesulfonic acid methodMethods include Bucherer Reaction and Smidt Reaction
Cyclization TendencyHigh (forms naphthostyril readily)Lower (different cyclization pathways)

The non-peri arrangement in 8-Amino-2-naphthoic acid results in fundamentally different molecular strain, reactivity patterns, and application profiles. This comparison highlights how subtle positional changes in molecular architecture can dramatically impact chemical behavior.

Relationship to Other Functionalized Naphthalenes

8-Amino-1-naphthoic acid belongs to a broader family of multi-functionalized naphthalene derivatives, including:

  • 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid (H acid, CAS: 90-20-0) - extensively used in dye chemistry

  • 8-Fluoro-1-naphthoic acid (CAS: 405196-33-0) - employed in specialized organic synthesis

  • Various other 1,8-disubstituted naphthalenes studied for their unique peri interactions

The comparative study of these compounds provides important insights into structure-property relationships in naphthalene chemistry and informs the rational design of new functional materials .

Analytical Characterization Methods

Proper identification and purity assessment of 8-Amino-1-naphthoic acid typically employs multiple complementary analytical techniques.

Spectroscopic Methods

Spectroscopic characterization commonly includes:

  • FTIR spectroscopy - revealing characteristic bands for:

    • NH₂ stretching (3300-3500 cm⁻¹)

    • Carboxylic acid C=O stretching (1700-1725 cm⁻¹)

    • Aromatic C=C stretching (1450-1600 cm⁻¹)

  • NMR spectroscopy - providing structural confirmation through:

    • ¹H NMR signals for aromatic protons (7-8 ppm range)

    • Amino protons (broad signal, often around 5-6 ppm)

    • Carboxylic acid proton (10-12 ppm)

  • UV-Visible spectroscopy - showing characteristic absorption bands related to the naphthalene chromophore and the effects of the amino and carboxyl substituents

These methods collectively provide unambiguous identification and structural confirmation.

Chromatographic Techniques

Purity assessment typically employs chromatographic methods including:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC) for volatilized derivatives

These techniques allow quantification of potential impurities and confirmation of synthesis success.

Future Research Directions

Despite its long-established industrial applications, 8-Amino-1-naphthoic acid presents several promising avenues for future research and development.

Improved Synthetic Approaches

Opportunities exist for developing more sustainable and efficient synthetic routes, including:

  • Catalytic methods to improve selectivity and reduce waste

  • Continuous flow processes for industrial-scale production

  • Biocatalytic approaches leveraging enzyme specificity

These developments could reduce the environmental impact of production while improving economic viability.

Expanded Application Domains

While primarily used in dye chemistry, the compound's unique structure suggests potential in:

  • Pharmaceutical development - exploring potential biological activities

  • Materials science - utilizing the bifunctional nature in polymer chemistry

  • Coordination chemistry - exploiting the amino and carboxyl binding sites

  • Sensors and molecular recognition - leveraging the specific structural features

Systematic exploration of these domains could significantly expand the compound's utility beyond its traditional applications.

Computational Studies

Modern computational chemistry techniques could provide deeper insights into:

  • The electronic consequences of peri interactions

  • Reaction mechanisms involved in key transformations

  • Prediction of new derivatives with enhanced properties

  • Structure-property relationships guiding new applications

These computational approaches would complement experimental studies and accelerate discovery in this field.

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